
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxy groups. The stereochemistry of the compound is defined by the (1s,3s) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary substituents. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis. These methods allow for better control over reaction conditions and can lead to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: It can be used as a probe to study biological processes involving cyclobutane derivatives.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the difluoromethyl and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Rac-(1r,3r)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has the same substituents but different stereochemistry.
Rac-(1s,3s)-3-(chloromethyl)-1-(difluoromethyl)-1-methoxycyclobutane: This compound has a chloromethyl group instead of a bromomethyl group.
Rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)-1-methoxycyclobutane: This compound has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Rac-(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane is unique due to its specific combination of substituents and stereochemistry. The presence of both bromomethyl and difluoromethyl groups provides distinct reactivity patterns and potential applications that are not observed in similar compounds. Additionally, the (1s,3s) configuration imparts specific stereochemical properties that can influence the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C7H11BrF2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane |
InChI |
InChI=1S/C7H11BrF2O/c1-11-7(6(9)10)2-5(3-7)4-8/h5-6H,2-4H2,1H3 |
InChI Key |
ZCCNGOWFHAUPFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



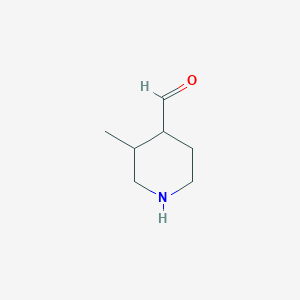
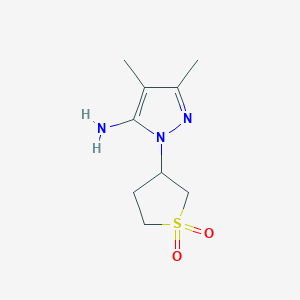

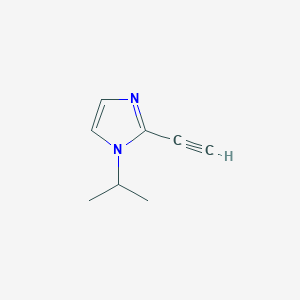
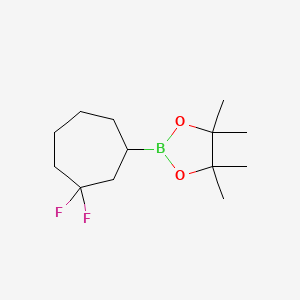
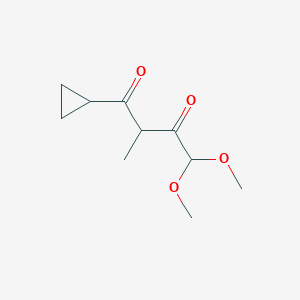
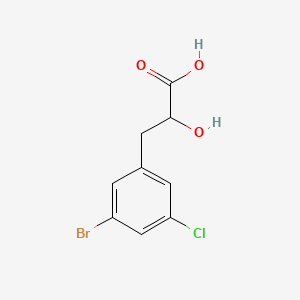

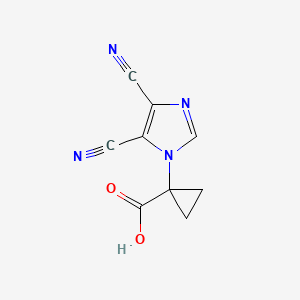
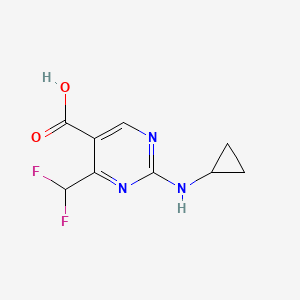
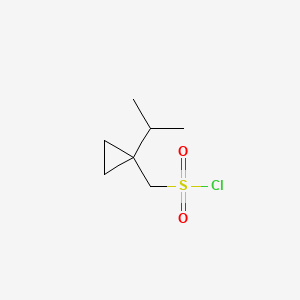
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)

